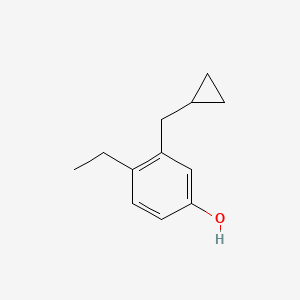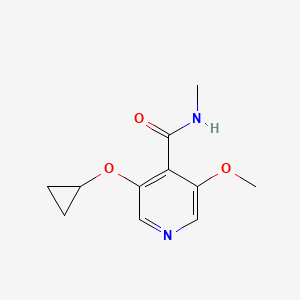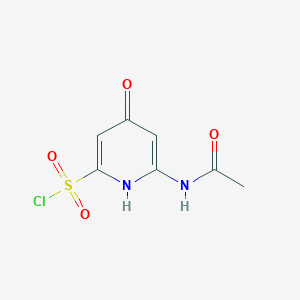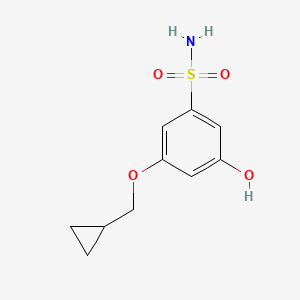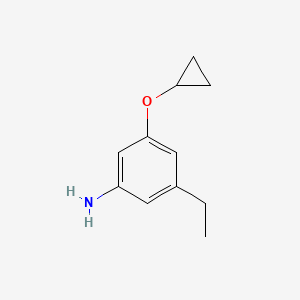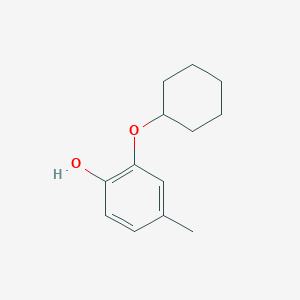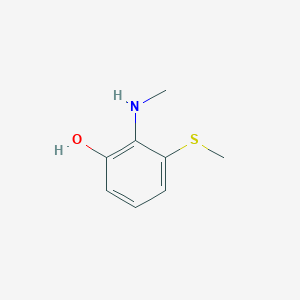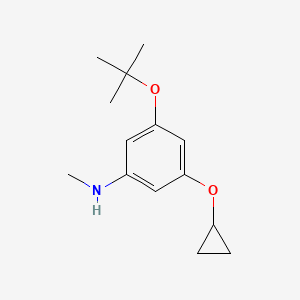
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to an aniline core, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
The synthesis of 3-Tert-butoxy-5-cyclopropoxy-N-methylaniline involves several steps. One common method includes the reaction of 3-tert-butoxy-5-cyclopropoxybenzaldehyde with methylamine under specific conditions to form the desired aniline derivative. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a controlled temperature to ensure the formation of the target compound .
Analyse Chemischer Reaktionen
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo substitution reactions, where the tert-butoxy or cyclopropoxy groups are replaced by other functional groups using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Tert-butoxy-5-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy and cyclopropoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may influence various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
3-Tert-butoxy-5-cyclopropoxy-N-methylaniline can be compared with similar compounds such as:
3-Tert-butoxy-5-cyclopropoxy-N,N-dimethylaniline: This compound has an additional methyl group on the nitrogen atom, which may alter its chemical and biological properties.
3-Tert-butoxy-5-cyclopropoxy-N-methylbenzamide: This compound has a benzamide group instead of an aniline core, leading to different reactivity and applications.
The unique combination of tert-butoxy and cyclopropoxy groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
3-cyclopropyloxy-N-methyl-5-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13-8-10(15-4)7-12(9-13)16-11-5-6-11/h7-9,11,15H,5-6H2,1-4H3 |
InChI-Schlüssel |
APMFGTJCJWGPMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC(=CC(=C1)OC2CC2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


